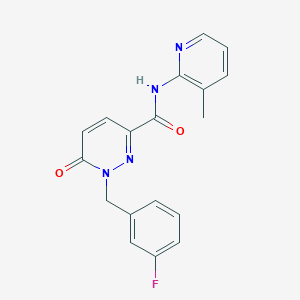

![molecular formula C17H16N10O B2796074 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone CAS No. 1795476-50-4](/img/structure/B2796074.png)

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several heterocyclic rings including a 1,2,4-triazole, a pyrimidine, and a 1,2,3-triazole. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual heterocyclic rings, followed by their coupling using suitable reactions. For example, 1,2,4-triazoles can be synthesized from thiosemicarbazides .Molecular Structure Analysis

The molecular structure of this compound would be confirmed using spectroscopic techniques such as NMR and MS .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the heterocyclic rings could enhance its ability to form hydrogen bonds, which could affect its solubility and stability .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including those containing triazole, pyrimidine, and benzo[d][1,2,3]triazole moieties, is a significant area of study. For example, Abdelhamid et al. (2012) developed a method for synthesizing pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines incorporating a naphthofuran moiety. These compounds were elucidated through various analytical techniques, hinting at the method's versatility for creating complex heterocyclic structures (Abdelhamid, Shokry, & Tawfiek, 2012). Similarly, Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, with some showing moderate antimicrobial activity (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Biological Activities

The biological activities of these compounds, such as their potential as anti-nociceptive, anti-inflammatory, and antimicrobial agents, are explored through various in-vivo and in-vitro assays. Rajasekaran and Rajagopal (2009) investigated the anti-nociceptive and anti-inflammatory activities of novel triazole derivatives, demonstrating significant efficacy in specific models (Rajasekaran & Rajagopal, 2009). This highlights the potential for developing new therapeutic agents from these chemical frameworks.

Antimicrobial and Anticonvulsant Evaluation

Further studies have evaluated the antimicrobial and anticonvulsant potential of newly synthesized derivatives. For instance, Abdelriheem, Zaki, & Abdelhamid (2017) synthesized new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and thieno[2,3-b]pyridine derivatives containing a 1,2,3-triazole moiety and assessed their antimicrobial activities, demonstrating competitive activities against typical antibacterial and antifungal drugs (Abdelriheem, Zaki, & Abdelhamid, 2017).

Mécanisme D'action

Target of Action

It is known that similar 1,2,4-triazole derivatives have been studied for their anticancer properties . They are believed to interact with various cellular targets, leading to the inhibition of cancer cell proliferation .

Mode of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may interact with its targets in a way that disrupts normal cell function and triggers programmed cell death .

Biochemical Pathways

Given its potential anticancer activity, it is likely that it impacts pathways related to cell growth and survival

Pharmacokinetics

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, suggesting good bioavailability

Result of Action

The compound has been shown to exhibit potent inhibitory activities against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This suggests that the compound is effective at inhibiting cancer cell proliferation at these concentrations .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It has been shown to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in cellular proliferation and survival.

Cellular Effects

In vitro cytotoxic evaluation of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone has indicated that it can inhibit the proliferation of certain cancer cells, such as MCF-7 and HCT-116 . It appears to exert its effects by inducing apoptosis, a form of programmed cell death .

Molecular Mechanism

Its ability to induce apoptosis in cancer cells suggests that it may interact with biomolecules involved in the regulation of cell survival and death .

Propriétés

IUPAC Name |

2H-benzotriazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N10O/c28-17(12-1-2-13-14(7-12)23-24-22-13)26-5-3-25(4-6-26)15-8-16(20-10-19-15)27-11-18-9-21-27/h1-2,7-11H,3-6H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSONLNEYOLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=NNN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)

![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795998.png)

![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)

![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796000.png)

![ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate](/img/structure/B2796003.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2796007.png)

![2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2796008.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)

![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)